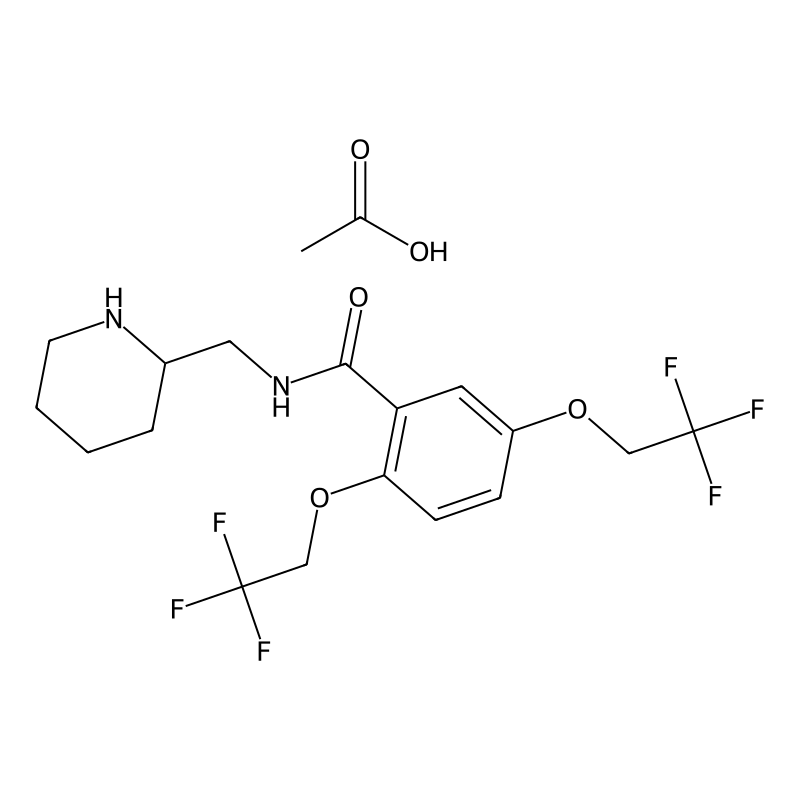

Flecainide Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Structural Mechanisms of Nav1.5 Blockade

Nav1.5 blockade occurs through distinct but complementary mechanisms, primarily involving direct pore obstruction and allosteric modulation of channel gating.

Pore Blockade and Inner Cavity Binding: Antiarrhythmic drugs like quinidine bind within the central cavity of the pore domain, situated beneath the selectivity filter [1]. This binding physically obstructs the ion permeation pathway. The interaction involves residues from repeats I, III, and IV of the channel, and also induces rotation of an invariant tyrosine residue, which tightens the intracellular gate and further stabilizes the blocked state [1]. Similarly, the antiseizure drug cenobamate has been located via molecular docking to bind in the central cavity of the open-state channel, achieving blockade through this mechanism [2].

Lateral Fenestration Access: An emerging strategy involves molecules designed to access their binding sites via the lateral fenestrations in the pore domain [3]. These fenestrations, located between transmembrane domains, provide a lipophilic pathway for small molecules to reach the central cavity without requiring the channel to be open. Novel compounds like the ARumenamide class exploit this pathway, which can allow for modulation of channel function with potentially greater selectivity [3].

Gating Modification: Beyond simple obstruction, drug binding can allosterically influence channel gating. For instance, some ARumenamides not only block the pore but also decelerate the onset of fast inactivation, affecting the channel's kinetic properties [3].

State-Dependent Blockade and Modulated Receptor Hypothesis

Nav1.5 blockers exhibit state-dependent affinity, meaning their binding strength and blocking efficacy depend on the channel's conformational state (resting, open, or inactivated).

Table 1: Factors Influencing State-Dependent Blockade of Nav1.5

| Factor | Mechanistic Impact | Experimental / Therapeutic Implication |

|---|---|---|

| Use/ Frequency-Dependence | Block is enhanced at faster activation rates; drug binds preferentially to open/inactivated states [3]. | Key for antiarrhythmic efficacy in tachycardias; reduces effect on normal heart rate [3]. |

| Voltage-Dependence | Affinity for inactivated states is higher; membrane depolarization stabilizes drug binding [4]. | Can be assessed via steady-state inactivation (V1/2) shifts [4]. |

| Environmental pH | Binding affinity can increase significantly under acidic conditions (e.g., pH 6.0) [4]. | May enable selective targeting of pathological tissues like tumors or ischemic myocardium [4]. |

The Modulated Receptor Hypothesis (MRH) explains state-dependent block by proposing that the binding site's configuration, and thus its affinity for a drug, is modulated by the channel's conformation [2]. Inactivated states typically have the highest drug affinity, followed by open states, with resting states having the lowest affinity [2]. An alternative concept, the Guarded Receptor Hypothesis (GRH), posits that the affinity is constant, but access to the binding site is only granted when the channel is in specific states (e.g., the inner gate is open) [2].

The following diagram illustrates the pathway of state-dependent blockade described in the MRH and GRH theories.

Pathways for state-dependent Nav1.5 blockade. Drug affinity increases with channel activation and inactivation.

Experimental Protocols for Nav1.5 Blockade Study

Standardized electrophysiology protocols are critical for reliable assessment of Nav1.5 blockers.

Voltage Protocols: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a "step-ramp" protocol designed to mimic the cardiac action potential waveform for assessing effects on peak current (INaP) [5]. A "double-step" protocol is widely used to investigate use-dependent effects, where the inhibitory effect on the current response to a second pulse is assessed after a conditioning train of pulses [5].

Key Experimental Conditions:

- Temperature: Experiments should be conducted at physiological temperature (~35-37°C), as results at room temperature may not accurately predict clinical effects [5].

- Cell System: Both cultured cell lines (e.g., HEK-293, tsA201) heterologously expressing Nav1.5 and more physiologically relevant cells like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used [4] [5].

- Compound Handling: To ensure accurate concentration-response relationships, use glass-coated plates for compound storage and verify the final concentration at the measurement site due to potential compound loss or adsorption to plastics [5].

Table 2: Experimentally Determined Blocking Parameters for Selected Compounds on Nav1.5

| Compound / Class | Reported IC₅₀ (Peak INa) | Key Characteristics & Binding Site | Primary Source / Model |

|---|---|---|---|

| Quinidine (Class Ia) | N/A (cryo-EM structure) | Pore blockade beneath selectivity filter; coordinates with residues from repeats I, III, IV [1]. | Human Nav1.5 cryo-EM [1] |

| Cenobamate (ASM) | 87.6 µM (peak), 46.5 µM (late) | Binds in the central cavity; maximal plasma concentration ~170 µM [2]. | hNav1.5 model, AlphaFold2 [2] |

| Tamoxifen | 0.16 - 2.13 µM (state-dependent) | High affinity for slow-inactivated/open states at acidic pH (6.0); potential for cancer therapy [4]. | hNav1.5 heterologous expression [4] |

| Fluoxetine (Metabolite) | ~29 µM (Norfluoxetine) | Mechanism analogous to class I antiarrhythmics; frequency-dependent block [3]. | hNav1.5 heterologous expression [3] |

| ARumenamide-674 | N/A (functional block shown) | Targets lateral fenestrations; aliphatic group enhances use-dependence [3]. | Docking & hNav1.5 patch-clamp [3] |

Emerging Trends and Novel Blocker Development

The field of Nav1.5 blockade is evolving with new strategies aimed at improving selectivity and therapeutic windows.

Selective Late Current (INaL) Inhibition: There is a strong focus on developing drugs that preferentially inhibit the persistent (late) sodium current (e.g., ranolazine, novel dihydropyridine derivatives) [3]. This pathological current contributes to calcium overload and arrhythmogenesis in conditions like ischemia. Selective INaL blockers can provide antiarrhythmic benefits and myocardial protection without significantly impairing normal cardiac conduction, which relies on the peak sodium current [3].

Computational and Machine Learning-Driven Discovery: Structure-based in silico screening is being used to identify novel chemotypes that target specific channel sites, such as the fenestrations [3]. Furthermore, machine learning models trained on large chemical databases (e.g., ChEMBL) are being employed to predict new Nav1.5 blockers based on privileged substructures, accelerating the hit identification process [3].

References

- 1. Structural Basis for Pore Blockade of the Human Cardiac Sodium ... [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Inhibition by Cenobamate of Canonical Human ... [mdpi.com]

- 3. What are the new molecules for Nav . 1 blockers? 5 [synapse.patsnap.com]

- 4. Blocking the voltage‐gated sodium channel hNav1.5 as a ... [pmc.ncbi.nlm.nih.gov]

- 5. Best practices for Nav1.5 peak current in a high throughput ... [sciencedirect.com]

Electrophysiological Effects on the His-Purkinje System: A Technical Guide for Researchers

Introduction and Core Concepts

The His-Purkinje System (HPS) is a specialized network of conduction tissue responsible for the rapid and coordinated distribution of electrical impulses across the ventricles, ensuring synchronous contraction. Comprising the His bundle, bundle branches, and Purkinje fibers, this system features cells with distinct electrophysiological properties, including high conduction velocity (3-4 m/s) facilitated by abundant gap junctions, particularly Connexin 40 (Cx40) [1] [2]. The HPS is not merely a passive conduction pathway but an active arrhythmogenic substrate in various pathological conditions. Its unique electrophysiology, including longer action potential durations (APDs) in certain regions creating functional "gates," makes it susceptible to both triggered activity and reentrant arrhythmias, particularly under conditions of electrical remodeling, ischemia, or structural heart disease [1]. Understanding these mechanisms is crucial for developing targeted antiarrhythmic therapies and ablation strategies.

Key Arrhythmia Mechanisms and Quantitative Findings

The HPS contributes to arrhythmogenesis through specific, well-defined mechanisms. The table below summarizes the primary arrhythmia mechanisms associated with the HPS, their electrophysiological bases, and clinical correlates.

Table 1: Key Arrhythmia Mechanisms Involving the His-Purkinje System

| Mechanism | Electrophysiological Basis | Clinical Arrhythmia Manifestations |

|---|---|---|

| Focal Non-Reentrant Activity (Automaticity/Triggered Activity) [3] [1] | Enhanced automaticity or delayed afterdepolarizations in Purkinje cells. Preceding Purkinje potential recorded during VA. | Focal Purkinje Ventricular Arrhythmias (VAs): Premature Ventricular Contractions (PVCs), non-sustained and sustained VT [3]. |

| Macro-Reentry [1] | Circus movement using bundle branches as limbs of a large circuit. Dependent on conduction delays (e.g., prolonged HV interval). | Bundle Branch Reentrant VT (BBRVT): Typical form with LBBB morphology (antegrade RB, retrograde LB); Atypical form with RBBB morphology [1]. |

| Micro-Reentry [1] | Small reentry circuits confined to the fascicles or Purkinje network. | Fascicular VT, Interfascicular & Intrafascicular Reentrant VT [1]. |

| PMJ-Mediated Reentry [4] [1] | Functional changes at Purkinje-Myocardial Junctions (PMJs), including source-sink mismatch and gap junction uncoupling, facilitating transmural reentry. | Ventricular Fibrillation (VF) triggers, polymorphic VT/VF in ischemic states [4]. |

Recent clinical and computational studies have provided quantitative insights into HPS-related arrhythmias. The following table compiles key electrophysiological and electrocardiographic parameters that distinguish different types of HPS arrhythmias.

Table 2: Quantitative Electrophysiological and ECG Parameters in HPS-related Arrhythmias

| Parameter / Finding | Quantitative Data / Distinguishing Feature | Clinical/Research Utility |

|---|---|---|

| Focal Proximal Purkinje VA QRS Duration [3] | 111.2 ± 19.8 ms (vs. 135.7 ± 17.7 ms for non-proximal VAs; p = 0.003). | Shorter QRS indicates origin nearer the proximal conduction system. |

| Absolute Axis Difference (Sinus vs. VA) [3] | ≤134° useful for distinguishing proximal origin (80.4 ± 46.1° vs. 138.8 ± 59.6° for non-proximal; p = 0.014). | ECG criterion to predict a proximal site of origin for focal Purkinje VAs. |

| Multiple QRS Morphologies [3] | 4 out of 7 patients with proximal VAs had multiple clinical QRS morphologies (vs. 1 out of 11 with non-proximal; p = 0.047). | Suggests a proximal origin with impulses exiting at different fascicular points. |

| Rmax-QRSend Interval [5] | Preserved during para-Hisian pacing; significantly widened during apical or mid-septal pacing. | An electrophysiological parameter to confirm successful capture of the conduction system during pacing. |

| Computational Reentry Duration [6] | >20 seconds with distal PF reconnections vs. 8.2 seconds without them in simulation models. | Highlights the critical role of Purkinje network structural connectivity in sustaining arrhythmias. |

Experimental Models and Methodologies

Investigating HPS electrophysiology requires sophisticated experimental models that preserve the structural and functional integrity of the conduction network.

Whole-Heart Optical Mapping with Intact Purkinje System

This methodology allows for direct, high-resolution interrogation of impulse propagation across the Purkinje network and PMJs.

Experimental workflow for whole-heart optical mapping of the HPS, integrating Langendorff perfusion, fluorescence mapping, and specific interventions to study conduction and arrhythmogenesis [4].

- Heart Preparation: Isolate hearts from experimental animals (e.g., rabbit, sheep) and cannulate the aorta for retrograde perfusion in a Langendorff apparatus with oxygenated (95% O₂/5% CO₂) Tyrode's solution at 37°C and constant pressure.

- Dye and Drug Loading: Perfuse the heart with a potentiometric dye (e.g., di-4-ANEPPS, 20–40 µL of 1.25 mg/mL) to visualize transmembrane voltage. Include an excitation-contraction uncoupler (e.g., Blebbistatin 10 µM) to suppress motion artifact.

- Pacing and Intervention: Pace the heart via the atrium or ventricle using a bipolar electrode to maintain a physiological rhythm. Apply specific interventions such as global no-flow ischemia, reperfusion, or pharmacologic agents like the gap junction enhancer rotigaptide.

- Data Acquisition: Use a high-speed camera (e.g., MiCAM Ultima-L CMOS) to record optical signals at ~1000 frames per second. Analyze data with custom software to construct activation maps, measure conduction velocity (CV), action potential duration (APD), and identify breakthrough sites (active PMJs).

Computational Modeling of the Purkinje Network

Computational models are invaluable for isolating the contribution of specific HPS properties to arrhythmogenesis.

Methodology Overview [6]:

- Model Construction: Create a human biventricular anatomical model. Generate the Purkinje network using rule-based algorithms, with a key variable being the inclusion or exclusion of distal Purkinje fiber reconnections, which reflect the natural "fractal" interconnection of the network.

- Simulation Protocols:

- Anterograde Activation: Simulate normal sinus rhythm by pacing the His bundle.

- Retrograde Activation: Apply an S1S2 pacing protocol from the right ventricular apex to assess retrograde conduction.

- Arrhythmia Vulnerability: Determine the coupling intervals that induce sustained reentry. Perform rapid pacing to test arrhythmia maintenance.

- Output Analysis: Compare activation times in the HPS and myocardium for different network structures. Quantify the vulnerability window and duration of reentrant arrhythmias.

Clinical Electrophysiology (EP) Study and Ablation

Invasive EP studies provide direct human data and therapeutic intervention.

Methodology for Mapping Focal Purkinje VAs [3]:

- Patient Preparation: Insert multipolar electrode catheters into the right atrium, His-bundle region, and right ventricular apex under sedation.

- Arrhythmia Induction: If VAs are not spontaneous, use isoproterenol infusion, atrial pacing, or programmed ventricular stimulation to induce the clinical arrhythmia.

- Activation Mapping: Use a mapping/ablation catheter guided by an electroanatomical mapping system to identify the site of the earliest preceding Purkinje potential during the target VA. A preceding Purkinje potential is a hallmark of HPS origin.

- Pace Mapping: If activation mapping is not possible, pace at candidate sites to replicate the clinical VA's 12-lead ECG morphology.

- Ablation: Apply radiofrequency energy (e.g., 30 W, 60–120 s) at the successful mapping site. The endpoint is the elimination and non-inducibility of the clinical VA.

Molecular and Pathophysiological Insights

Molecular Signature and Regeneration

Single-cell RNA sequencing (scRNA-seq) of the VCS from regenerative (postnatal day 1, P1) and non-regenerative (P7) mouse hearts after myocardial infarction (MI) has revealed critical molecular differences. The regenerating VCS in P1 hearts shows a distinct transcriptional signature, including upregulation of fast-conducting connexins like Cx40 (Gja5). In contrast, the non-regenerating VCS in P7 hearts exhibits downregulation of Cx40 and other key ion channels, leading to pathological electrical remodeling and conduction delay. This molecular shift from a regenerative to a fibrotic repair phenotype post-MI is a key determinant of the propensity for heart block and arrhythmias [8].

Ischemia and Gap Junction Modulation

Acute ischemia, a potent trigger for lethal arrhythmias, acts partly through its effects on the HPS. Ischemia causes gap junction uncoupling, which paradoxically can activate normally quiescent PMJs by improving the source-sink match. This leads to increased complexity of ventricular activation with more breakthrough sites, creating a substrate for reentry and fibrillation. Pharmacological enhancement of gap junction conductance with drugs like rotigaptide can abolish this ischemic pattern, suggesting a potential therapeutic strategy for Purkinje-related arrhythmias [4].

Implications for Drug Development and Therapy

The elucidated mechanisms provide clear avenues for therapeutic innovation.

- Ablation Therapy: Catheter ablation targeting sites of earliest Purkinje potential is highly effective for treating focal and reentrant HPS arrhythmias. For VF triggers originating from the RVOT, understanding the presence of a functional Purkinje network in this region (as confirmed in sheep models) refines ablation strategies [7].

- Conduction System Pacing: To avoid the deleterious effects of traditional right ventricular pacing, His Bundle Pacing (HBP) and Left Bundle Branch Area Pacing (LBBAP) are emerging as physiological alternatives that directly capture the native conduction system, preserving ventricular synchrony [9] [5].

- Antiarrhythmic Drug Development: Targeting specific ionic currents (e.g., late sodium or calcium currents) that are remodeled in Purkinje cells post-MI could normalize APD and suppress triggered activity. Furthermore, modulating gap junction conductance represents a novel mechanism to stabilize conduction, particularly during ischemia, and prevent the initiation of PMJ-mediated arrhythmias [4] [1].

References

- 1. Management of Complex Reentrant Arrhythmias - His ... [aerjournal.com]

- 2. His-Purkinje System - an overview [sciencedirect.com]

- 3. Electrophysiological features of repetitive focal Purkinje ... [pmc.ncbi.nlm.nih.gov]

- 4. Acute ischaemia and gap junction modulation modify ... [frontiersin.org]

- 5. Electrophysiological demonstration of nonselective His- ... [sciencedirect.com]

- 6. To reconnect or not reconnect distal Purkinje fibers, that is ... [pubmed.ncbi.nlm.nih.gov]

- 7. Functional conduction system mapping in sheep reveals ... [frontiersin.org]

- 8. Cardiac conduction system regeneration prevents ... [nature.com]

- 9. His–Purkinje Conduction System Pacing: State of the Art in ... [pmc.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism CYP2D6 pathway

CYP2D6 Fundamentals and Genetic Architecture

The CYP2D6 gene, located on chromosome 22q13.2, encodes the Cytochrome P450 2D6 enzyme [1]. Despite comprising only 2-4% of total hepatic CYP content, it is responsible for the metabolism of approximately 20-25% of all clinically used drugs across various therapeutic areas, including psychiatry, cardiology, and pain management [2] [3] [1].

- Protein Structure and Function: CYP2D6 is a membrane-bound hemoprotein located in the endoplasmic reticulum. Its three-dimensional structure is highly conserved, featuring 12-13 α-helices that form the substrate recognition and access channel [1]. The enzyme primarily functions as a monooxygenase, catalyzing reactions such as hydroxylation and dealkylation [1].

- Genetic Complexity: The CYP2D6 locus is one of the most polymorphic regions in the human genome. Genetic variability includes Single Nucleotide Polymorphisms (SNPs), small insertions/deletions, and complex Structural Variants (SVs) and Copy Number Variants (CNVs) such as gene deletions, duplications, multiplications, and the formation of hybrid genes with the homologous CYP2D7 pseudogene [4] [1]. These SVs/CNVs can lead to a complete loss of function, reduced function, or, in the case of gene multiplications, increased enzyme activity [4].

Core Principles of CYP2D6 Pharmacogenomics

The combination of an individual's two inherited alleles (the genotype) determines their metabolic capacity (the phenotype). The established system for predicting phenotype from genotype is the Activity Score (AS) system [5].

Table 1: Standard CYP2D6 Metabolizer Phenotype Classification

| Phenotype | Activity Score (AS) | Enzyme Function | Clinical Implication |

|---|---|---|---|

| Poor Metabolizer (PM) | AS = 0 | None | High risk of toxicity from active drugs; lack of efficacy from prodrugs |

| Intermediate Metabolizer (IM) | 0 < AS < 1.25 | Reduced | Increased risk of toxicity; reduced prodrug activation |

| Normal Metabolizer (NM) | AS = 1.25 - 2.25 | Normal | Standard dose response |

| Ultrarapid Metabolizer (UM) | AS > 2.25 | Increased | Lack of efficacy from active drugs; toxicity from prodrugs |

- Key Alleles and Population Variability: The frequency of key alleles varies significantly across populations, leading to distinct metabolic profile distributions [2]. For example, the CYP2D6*10 allele (decreased function) is very common in Asian populations (∼51%), explaining the overall observed right-shift in metabolic ratios compared to Caucasians [2]. The CYP2D6*17 allele (decreased function) is prevalent in African populations, while the CYP2D6*4 allele (no function) is the primary cause of the PM phenotype in Caucasians [2].

Experimental Methods for CYP2D6 Phenotyping

Directly measuring enzyme activity (phenotyping) is crucial for validating genotypes and understanding environmental influences. This is typically done using a probe drug and calculating a Metabolic Ratio (MR).

Table 2: Comparison of CYP2D6 Phenotyping Methodologies

| Method | Sample Type & Timing | Key Findings & Performance | Advantages & Limitations |

|---|---|---|---|

| Single-Point Plasma MR | Plasma at 3 hours post-dose [5] | Reference method; highly correlated with AUC [5] | Gold standard but requires invasive venous puncture [5] |

| Single-Point Saliva MR | Saliva at 3 hours post-dose [5] | Spearman correlation with plasma MR: 0.876; effectively separates all 4 metabolizer phenotypes [5] | Non-invasive, strong correlation with plasma, suitable for clinical practice [5] |

| Urine MR | Cumulative urine collection (0-3 hours) [5] | Spearman correlation with plasma MR: 0.746; poorly separates phenotypes (only 2 groups) [5] | Non-invasive but inconvenient; influenced by urinary pH and renal function [5] |

- Probe Drugs and Analytics: Common probe drugs include dextromethorphan (MR = DM/DX) [5], metoprolol (MR = metoprolol/α-hydroxymetoprolol) [6], and debrisoquine. Concentrations of parent drug and metabolite are typically determined using highly sensitive and specific methods like High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) or HPLC with fluorescence detection [5] [6].

Clinical Relevance and Drug Development Applications

CYP2D6 variability has profound clinical consequences, impacting drugs with narrow therapeutic indices.

Table 3: Clinical Implications for Select CYP2D6 Substrate Drugs

| Drug | Therapeutic Class | Key Clinical Consequences of Polymorphism |

|---|---|---|

| Codeine | Analgesic (Prodrug) | PMs: Lack of analgesic effect [7]. UMs: Potential for respiratory depression due to rapid conversion to morphine (218% higher exposure in UMs vs. NMs) [8]. |

| Tamoxifen | Anticancer (Prodrug) | PMs and IMs: Lower plasma levels of active metabolite (endoxifen), associated with increased risk of breast cancer recurrence [9]. |

| Tamoxifen | Anticancer (Prodrug) | PMs and IMs: Lower plasma levels of active metabolite (endoxifen), associated with increased risk of breast cancer recurrence [9]. |

| Tricyclic Antidepressants (e.g., Amitriptyline) | Antidepressant | PMs: Higher parent drug concentrations, increased risk of cardiotoxicity and other adverse drug reactions (ADRs) [2] [1]. |

| Metoprolol | β-blocker | PMs: Significantly higher drug exposure (AUC increased 2-3 times in IMs), leading to exaggerated bradycardia and hypotension [6]. |

- Drug-Drug-Gene Interactions (DDGIs): A critical consideration is phenoconversion, where a patient's genetically-predicted CYP2D6 phenotype is altered by concomitant administration of a strong CYP2D6 inhibitor (e.g., paroxetine, bupropion) [10]. This creates a complex DDGI scenario. Physiologically-Based Pharmacokinetic (PBPK) modeling has emerged as a powerful tool to simulate and predict outcomes in these clinically untested, complex scenarios, helping to inform dose adjustments [10].

Visualizing the CYP2D6 Pathway and Experimental Workflow

The following diagram illustrates the core workflow from genetic variation to clinical outcome, integrating key concepts of phenotyping and phenoconversion.

The CYP2D6 Pathway: From genotype and phenotype to clinical outcome, including the disruptive effect of phenoconversion.

References

- 1. A Review of the Important Role of CYP2D6 in ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular genetics of CYP2D6: Clinical relevance with ... [pmc.ncbi.nlm.nih.gov]

- 3. CYP2D6 pharmacogenomics [sciencedirect.com]

- 4. PharmVar Tutorial on CYP2D6 Structural Variation Testing ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The CYP phenotyping performance of single-point saliva... 2 D 6 [frontiersin.org]

- 6. and pharmacodynamics... | Pharmacokinetics Square Research [researchsquare.com]

- 7. Genetic Factors in Drug Metabolism | AAFP [aafp.org]

- 8. Population Pharmacokinetic Quantification of CYP Activity in... 2 D 6 [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymes and Endocrine Therapy in Breast Cancer... Metabolizing [medscape.com]

- 10. A Comprehensive CYP2D6 Drug–Drug–Gene Interaction ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of Ontogeny's Impact on Flecainide Disposition in Pediatric Populations

Introduction to Flecainide Pharmacology and Clinical Significance

Flecainide acetate is a Class 1c anti-arrhythmic agent with potent sodium voltage-gated channel blockade properties, making it an important therapeutic option for the management of pediatric tachyarrhythmias. As a derivative of procainamide (class 1a antiarrhythmic) originally developed in 1972 as a fluorinated local anesthetic, flecainide was subsequently discovered to possess significant anti-arrhythmic properties during animal model evaluations in the late 1970s. [1] Flecainide's primary mechanism of action involves blocking sodium channels in cardiac myocytes, which prolongs the initial phase of the action potential and results in slowed atrial and ventricular conduction along with a lengthened ventricular refractory period at therapeutic plasma levels. [1] This electrophysiological effect translates clinically to suppression of tachyarrhythmias, particularly in conditions such as supraventricular tachycardia (SVT), which represents the most common childhood tachyarrhythmia with an estimated incidence of 1 in 250-1000 children. [1]

The narrow therapeutic index of flecainide makes individualization of drug therapy particularly crucial in pediatric patients, where rapid developmental changes significantly impact drug disposition and response pathways. [1] [2] Flecainide exhibits additional binding affinity to the delayed rectifying potassium channel (IKr) and cardiac ryanodine receptor 2 (RyR2), which contributes to its effectiveness in treating catecholaminergic polymorphic ventricular tachycardia (CPVT) through direct antagonism of RyR2 and subsequent reduction of calcium efflux from the sarcoplasmic reticulum. [1] Despite its clinical efficacy, flecainide's use requires careful consideration of age-dependent pharmacokinetic variations, ontogenic changes in metabolic capacity, and potential drug-gene interactions that collectively influence dosing requirements and safety profiles across the developmental continuum from birth through adolescence. [1] [3]

Age-Dependent Pharmacokinetic Parameters of Flecainide

The impact of ontogeny on flecainide disposition is profound and must be carefully considered for safe and effective dosing in pediatric patients. Flecainide exhibits complex pharmacokinetic behavior that evolves significantly throughout childhood, with particularly notable changes occurring during infancy. Understanding these developmental trajectories is essential for clinicians seeking to optimize therapy while minimizing the risk of toxicity in this vulnerable population. [1] [4]

Table 1: Age-Dependent Pharmacokinetic Parameters of Flecainide in Pediatric Populations

| Age Group | Elimination Half-Life (Hours) | Clearance Characteristics | Dosing Considerations | Primary Metabolic Route |

|---|---|---|---|---|

| Newborns | ~29 hours | Significantly prolonged | Higher mg/m² dosing may be required | Hepatic (CYP2D6 immature) |

| Infants (3 months) | 11-12 hours | Increasing clearance | Dose adjustment during weaning | Hepatic maturation ongoing |

| Infants (1 year) | ~6 hours | Rapid clearance | More frequent dosing may be needed | CYP2D6 activity increasing |

| Children (1-12 years) | ~8 hours | Faster than adults | BSA-based dosing preferred | CYP2D6 activity variable |

| Adolescents (12-15 years) | 11-12 hours | Approaching adult patterns | Similar to adult regimens | Mature CYP2D6 activity |

| Adults | 12-27 hours (mean ~20) | Stable clearance | Standard dosing | Full CYP2D6 expression |

The developmental changes in flecainide pharmacokinetics illustrated in Table 1 demonstrate particularly rapid elimination in children aged 1-12 years, who exhibit a mean half-life of approximately 8 hours compared to 11-12 hours in adolescents and 12-27 hours in adults. [4] [5] [6] This abbreviated half-life in younger children suggests that more frequent dosing may be necessary to maintain therapeutic concentrations, though studies have demonstrated that every 12-hour dosing can provide adequate arrhythmia control in approximately 80% of children aged 1-12 years despite lower trough levels than typically observed in adults. [5] [6] Dosing schedules based on milligrams per square meter of body surface area have been shown to correlate better with plasma flecainide levels than dosing based on milligrams per kilogram body weight, highlighting the importance of appropriate size-based dosing metrics in pediatric patients. [5] [6]

For neonates and young infants, several additional considerations warrant attention. The elimination half-life at birth may be as long as 29 hours, decreasing to 11-12 hours by three months of age and approximately 6 hours by one year. [4] Importantly, milk intake may significantly inhibit flecainide absorption in infants, necessitating dose reduction when milk is removed from the diet (e.g., during gastroenteritis or weaning). [4] [2] This dietary interaction presents a particularly challenging aspect of flecainide management in infants, requiring careful therapeutic drug monitoring during periods of dietary transition to prevent either toxicity or treatment failure. [4] Additionally, in hydropic infants, case reports suggest prolonged elimination, though pharmacokinetic studies in this population are limited. [4]

Flecainide Elimination Pathways and Ontogenic Considerations

The disposition of flecainide involves multiple elimination pathways that undergo significant maturational changes throughout childhood. Flecainide undergoes complex biotransformation characterized by both hepatic metabolism and renal excretion, with the relative contribution of each pathway shifting as children develop. Understanding these ontogenetic patterns is essential for predicting drug exposure and individualizing dosing regimens across pediatric age groups. [1] [4] [7]

Diagram 1: Flecainide Elimination Pathways and Impact of Ontogenetic Factors. Flecainide is eliminated through hepatic metabolism (approximately 70%) primarily via CYP2D6 and renal excretion of unchanged drug (approximately 30%). Key developmental factors influencing these pathways include CYP2D6 enzyme maturation, renal function development, and age-related changes in protein binding.

The hepatic metabolism of flecainide is primarily mediated by the cytochrome P450 enzyme CYP2D6, which converts the parent drug to meta-O-dealkylated flecainide (an active metabolite with approximately one-fifth the potency of the parent compound) and the meta-O-dealkylated lactam of flecainide (a non-active metabolite). [4] These two major metabolites account for most of the metabolized portion of the dose, with several minor metabolites accounting for 3% or less of the administered dose. [4] The ontogeny of CYP2D6 follows a predictable pattern, with minimal activity at birth, gradual increases during infancy, and attainment of adult-like activity by approximately 1-2 years of age, though significant interindividual variability exists. [1] [3] This developmental trajectory explains the prolonged elimination half-life observed in neonates and the increasingly rapid clearance observed throughout infancy and early childhood.

The renal elimination of unchanged flecainide accounts for approximately 30% of an administered dose in adults and older children, but this contribution varies significantly in younger pediatric patients due to developmental changes in renal function. [4] [7] Neonates have substantially lower glomerular filtration rates and tubular secretion capacity compared to older children and adults, which can reduce the renal clearance of unchanged flecainide and prolong its elimination half-life in this population. [4] This is particularly relevant in preterm infants, whose renal function may be even more immature. The combined impact of developing metabolic and excretory systems creates a complex pharmacokinetic profile that evolves throughout childhood, necessitating age-specific dosing considerations and careful therapeutic drug monitoring, especially in patients with renal impairment where flecainide elimination can be significantly prolonged. [7]

Pharmacogenomic Influences on Flecainide Disposition

The metabolic clearance of flecainide is significantly influenced by genetic polymorphisms in the CYP2D6 gene, which encodes the primary enzyme responsible for its hepatic metabolism. These pharmacogenetic variations interact with developmental factors to create a complex pattern of drug disposition that evolves throughout childhood. Understanding these gene-dependent and age-related changes is essential for predicting flecainide exposure and individualizing therapy across pediatric age groups. [1] [8] [3]

Table 2: Impact of CYP2D6 Genotype and Age on Flecainide Clearance

| CYP2D6 Phenotype | Genetic Characteristics | Impact on Flecainide Clearance | Age-Related Decline Patterns |

|---|---|---|---|

| Homozygous Extensive Metabolizers (hom-EM) | Two functional CYP2D6 alleles | Normal metabolic clearance | Minimal age-related decline |

| Heterozygous Extensive Metabolizers (het-EM) | One functional CYP2D6 allele | Moderate reduction in clearance | Significant decline after age 60 (22.1% reduction) |

| Intermediate Metabolizers (IM) | Two reduced-function alleles | Substantial reduction in clearance | Significant decline after age 55 |

| Poor Metabolizers (PM) | Non-functional CYP2D6 alleles | Markedly reduced clearance | Similar decline pattern to IMs |

Population pharmacokinetic analysis has demonstrated that CYP2D6 genotype is a determinant factor in age-related decline in flecainide clearance, with distinct patterns emerging across different metabolizer phenotypes. [8] The metabolic clearance decreases in a curvilinear fashion with advancing age, where significantly lower clearance is observed after approximately 60 years in heterozygous extensive metabolizers and after approximately 55 years in intermediate and poor metabolizers. [8] Interestingly, homozygous extensive metabolizers exhibit no significant change in metabolic clearance with advancing age, highlighting the protective effect of having two fully functional CYP2D6 alleles throughout the lifespan. [8] The overall age-related decline in flecainide clearance has been quantified at 6.1% in hom-EMs, 16.3% in het-EMs, and 28.9% in IMs/PMs, demonstrating the profound interaction between genetics and aging on drug disposition. [8]

In pediatric populations, the impact of CYP2D6 genotype may be particularly pronounced during developmental stages when enzyme expression is still maturing. A case report of flecainide toxicity immediately post-partum highlighted the potential utility of pharmacogenomic testing in neonates exposed to flecainide through placental transfer, suggesting that genetic variations in drug metabolism may contribute to toxicity risk in this vulnerable population. [3] The interplay between ontogenic patterns of CYP2D6 expression and genetic polymorphisms creates a complex pharmacokinetic profile that necessitates careful consideration in pediatric drug dosing. While pharmacogenetic testing shows promise as a means to individualize flecainide dosing decisions, it must be interpreted with caution in neonates less than 2 weeks of age, during which CYP2D6 activity may be particularly variable due to ongoing maturational processes. [3]

Clinical Implications and Toxicity Management

Dosing Recommendations and Therapeutic Drug Monitoring

The narrow therapeutic index of flecainide necessitates careful dose individualization and monitoring across all pediatric age groups, with particular attention to developmental changes in drug disposition. Therapeutic trough plasma concentrations typically range from 0.2 to 1.0 mcg/mL, with levels above 0.7-1.0 mcg/mL associated with an increased risk of adverse cardiac effects such as conduction defects or bradycardia. [4] For patients with renal impairment (creatinine clearance ≤35 mL/min/1.73 m²), a reduced starting dose of 100 mg daily or 50 mg twice daily is recommended, though therapeutic drug monitoring is preferable whenever feasible. [4] [7] In pediatric patients, dosing based on body surface area has demonstrated better correlation with plasma concentrations compared to weight-based dosing, making it the preferred approach for dose calculation. [5] [6]

Several age-specific considerations must be addressed in clinical practice. For infants, special attention must be paid to dietary interactions, as milk inhibits flecainide absorption, potentially requiring dose adjustment during weaning or periods of reduced milk intake. [4] [2] In neonates, the combination of immature metabolic capacity and variable CYP2D6 activity creates particular vulnerability to both subtherapeutic and toxic concentrations. [3] For children aged 1-12 years, the shorter elimination half-life (approximately 8 hours) might suggest more frequent dosing, though studies have demonstrated that every 12-hour dosing provides adequate arrhythmia control in most patients. [5] [6] Throughout childhood, regular assessment of clinical response, electrocardiographic parameters (PR interval, QRS duration, and QT interval), and plasma drug concentrations are essential components of safe therapy.

Toxicity Recognition and Management

Flecainide toxicity represents a potentially life-threatening condition that requires prompt recognition and intervention. Toxicity manifests on electrocardiogram with characteristic findings including PR interval prolongation, QRS complex widening (often >50% increase from baseline), and in severe cases, progression to various degrees of atrioventricular block. [7] [2] A prominent R wave (amplitude ≥3 mm) and an R wave to S wave ratio ≥0.7 in lead aVR are sensitive predictors of toxicity, similar to findings in tricyclic antidepressant overdose. [7] Clinical presentation may include altered mental status, hemodynamic instability, severe bradycardia, and ventricular tachyarrhythmias, which can progress to cardiac arrest if unrecognized. [2]

The management of flecainide toxicity follows principles similar to those for tricyclic antidepressant overdose. Sodium bicarbonate administration represents the cornerstone of therapy, administered either as a continuous infusion or intermittent boluses to maintain blood pH between 7.5 and 7.55. [7] [2] This alkalinization strategy works through two primary mechanisms: providing an increased sodium load to overcome sodium channel blockade, and decreasing the fraction of ionized flecainide available for channel inhibition. [7] In severe cases refractory to sodium bicarbonate, intravenous fat emulsion therapy has been successfully utilized, acting as a "lipid sink" that sequesters the drug away from cardiac tissues. [7] Additionally, discontinuation of flecainide and supportive care are essential components of management, with particular attention to potential prolonged elimination in patients with renal impairment or specific CYP2D6 polymorphisms. [7] [8]

Knowledge Gaps and Future Research Directions

Despite decades of clinical use, significant knowledge gaps remain regarding the optimal use of flecainide in pediatric populations, particularly concerning the interplay between ontogeny, genetics, and drug disposition. The impact of development on the expression and activity of proteins responsible for flecainide's transport, metabolism, and pharmacodynamic effects remains incompletely characterized, especially during key transitional periods such as the neonatal stage and puberty. [1] Additionally, the functional consequences of genetic polymorphisms in flecainide's target receptors and ion channels across developmental stages have not been systematically investigated, creating uncertainty about how pharmacogenetic findings from adult populations can be extrapolated to children. [1] [3]

Several priority areas for future research emerge from this analysis. First, prospective studies characterizing the developmental trajectory of CYP2D6 activity and its relationship to flecainide clearance throughout infancy and childhood are needed to establish evidence-based dosing guidelines. Second, research exploring the combined influence of ontogeny and pharmacogenomics on both flecainide disposition and response would facilitate true precision dosing in pediatric patients. Third, standardized protocols for therapeutic drug monitoring and toxicity management specific to pediatric populations require development and validation. Finally, the impact of comorbid conditions common in pediatric cardiology (such as congenital heart disease and heart failure) on flecainide pharmacokinetics and pharmacodynamics deserves systematic investigation. Addressing these knowledge gaps through carefully designed prospective studies would significantly enhance the safe and effective use of this important antiarrhythmic medication in children.

Conclusion

References

- 1. Pediatric flecainide pharmacogenomics: a roadmap to ... [frontiersin.org]

- 2. A case of flecainide toxicity in a pediatric patient [sciencedirect.com]

- 3. Case report: Use of therapeutic drug monitoring and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound TABLETS, USP [dailymed.nlm.nih.gov]

- 5. This compound for resistant arrhythmias in the young [sciencedirect.com]

- 6. This compound for resistant arrhythmias in the young [pubmed.ncbi.nlm.nih.gov]

- 7. Flecainide toxicity in renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP2D6 genotype affects age-related decline in flecainide ... [pubmed.ncbi.nlm.nih.gov]

potassium channel IKr blockade effects

The Dual Effects of IKr Blockade

The cardiac rapid delayed rectifier potassium current (IKr), conducted by channels encoded by the human ether-a-go-go-related gene (hERG), is the most important current for terminating the plateau phase and initiating the final repolarization (phase 3) of the cardiac action potential [1] [2] [3]. Blocking this channel has dual, opposing clinical outcomes:

| Effect | Mechanism | Clinical Outcome |

|---|---|---|

| Class III Antiarrhythmic | Prolongs action potential duration (APD) and effective refractory period [4]. | Suppresses premature ventricular contractions and treats ventricular tachyarrhythmias [4]. |

| Proarrhythmic (Long QT Syndrome, LQTS) | Excessively prolongs APD and QT interval on ECG, promoting Early Afterdepolarizations (EADs) [1] [4] [5]. | Triggers life-threatening ventricular arrhythmias (e.g., Torsade de Pointes) [1] [4] [5]. |

This proarrhythmic risk is a common side effect of many non-antiarrhythmic drugs and has led to market withdrawals [1] [6]. The following diagram illustrates the core arrhythmogenic mechanism.

Proarrhythmic pathway of IKr blockade.

Experimental Protocols for Assessing IKr Block

The core methodology for evaluating IKr/hERG channel function and drug effects involves voltage-clamp electrophysiology on various cell systems.

Cell Preparations

- Heterologous Expression Systems:

- Xenopus laevis Oocytes: Injected with hERG cRNA and incubated for 4-7 days. Currents are recorded using the two-electrode voltage-clamp (TEVC) technique at room temperature [4].

- HEK 293 Cells: Stably transfected with the hERG gene. Studied using the patch-clamp technique in a whole-cell configuration [4].

- Native Cardiac Myocytes:

Key Voltage-Clamp Protocols

The following protocol is fundamental for characterizing hERG/IKr current and its blockade.

Standard voltage protocol for IKr measurement.

To assess the proarrhythmic risk of a compound, action potential (AP) recordings are crucial.

- Method: Ventricular myocytes are stimulated in whole-cell current clamp mode. The Action Potential Duration at 90% repolarization (APD90) is measured [4].

- EAD Detection: The occurrence of abnormal transient depolarizations during phases 2 or 3 of the AP is monitored [4].

- Facilitation Test: AP prolongation induced by a test drug is compared against a drug known to be proarrhythmic (e.g., dofetilide) and one that is safer and known to cause facilitation (e.g., nifekalant) [4].

A Key Mechanism Differentiating Safe from Dangerous Blockers

A critical insight is that not all IKr blockers carry the same proarrhythmic risk [4]. Some clinically safe drugs (e.g., nifekalant) exhibit a second effect known as "facilitation"—they increase the hERG current in response to low-voltage depolarizations [4]. This provides a "repolarization reserve" at a critical voltage and time during the action potential, which helps prevent EADs [4].

The table below quantifies the contrasting effects of different types of IKr blockers.

| Parameter | Pure Blocker (e.g., Dofetilide) | Blocker with Facilitation (e.g., Nifekalant) |

|---|---|---|

| IKr Block | Yes | Yes |

| Facilitation | No | Yes (increased current at low voltages) [4] |

| APD Prolongation | Yes | Yes |

| EAD Induction | High risk at high concentrations [4] | Suppressed or prevented [4] |

| Proarrhythmic Risk | High | Lower (clinically safer) [4] |

The following diagram contrasts the cellular outcomes of these two types of blockers.

Facilitation mechanism prevents dangerous arrhythmias.

Conclusion and Key Takeaways

- IKr blockade is a double-edged sword, offering therapeutic antiarrhythmic effects but carrying a significant risk of lethal arrhythmias.

- Standardized voltage-clamp protocols on expression systems and native myocytes are essential for identifying IKr blockers.

- The facilitation phenomenon is a key differentiator for cardiac safety. Evaluating a compound for this property, in addition to its blocking potency, provides a more refined risk assessment.

- Action potential recordings and the detection of EADs in cardiac myocytes remain a critical final step for proarrhythmic risk evaluation.

References

- 1. The cardiac hERG/ IKr as pharmacological target... potassium channel [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac Delayed Rectifier Potassium Channels in Health and ... [pmc.ncbi.nlm.nih.gov]

- 3. Rapid component IKr of cardiac delayed rectifier potassium ... [sciencedirect.com]

- 4. Facilitation of IKr current by some hERG channel blockers ... [pmc.ncbi.nlm.nih.gov]

- 5. K+ Channels in the Heart: New Insights and Therapeutic Implications... [medscape.com]

- 6. of Cardiac Blockade and Other Potassium by Antihistamines Channels [link.springer.com]

flecainide acetate chemical synthesis and stability

Chemical Synthesis of Flecainide Acetate

The synthesis of Flecainide involves a multi-step process to construct the active pharmaceutical ingredient (API), which is then typically converted to the acetate salt.

Key Synthetic Pathways

The table below outlines two primary synthetic routes as described in patent literature.

| Patent/Route | Key Starting Material | Core Reaction Steps | Final Intermediate before Hydrogenation |

|---|

| Original Route [1] [2]: WO2002066413A1 & Sciencedirect | 2,5-dihydroxybenzoic acid [1] | 1. Double alkylation with 2,2,2-trifluoroethyl trifluoromethanesulfonate. 2. Esterification to form benzoate ester. 3. Aminolysis with 2-aminomethylpyridine. [1] | N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide [1] | | Simplified Route [1] [2]: WO2007003982A1 & Sciencedirect | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid [2] | 1. Conversion of acid to acyl chloride (e.g., with oxalyl chloride). 2. Amide condensation with 2-(aminomethyl)piperidine. [2] | The product of the amide condensation is Flecainide free base, which can be converted to the acetate salt. [2] |

A generalized workflow for the synthesis is illustrated in the following diagram:

Generalized Flecainide Synthesis Workflow

Final Salt Formation: The flecainide free base produced from either route is subsequently treated with acetic acid to form the final This compound salt (CAS 54143-56-5) [3] [4]. The acetate salt can also form specific crystalline solvates with acetic acid, which are not stable under ambient conditions and decompose back to the acetate salt [5].

Stability and Analytical Profiling

This compound is susceptible to degradation under various stress conditions, necessitating robust analytical methods and careful formulation.

Stability Data and Conditions

The table below summarizes key stability findings from experimental studies.

| Aspect | Study Model / Condition | Key Findings & Stability |

|---|---|---|

| Forced Degradation [6] | Acid, alkali, oxidative, photolytic, and thermal stress. | Degradation Products: Confirmed formation of specified impurities, including Flecainide Impurity B and Impurity D. |

| Extemporaneous Oral Suspension (5 mg/mL) [7] | 45-day study at 5°C and 25°C. | Chemical Stability: Concentration remained >90% of initial for 45 days under all conditions (shaken/not shaken). Physical Stability: Sediment formation observed (0.53 - 1.18 mg/g). | | Pediatric Solution (10 & 20 mg/mL) [8] | 8-week study at 4°C, 25°C, and 40°C. Vehicle: 40% sucrose solution. | Chemical & Physical Stability: Stable for 8 weeks (within 90-110% of label claim). Critical Incompatibility: Citrate buffer and methylparaben caused non-resuspendable crystal formation. | | Solubility Profile [3] [4] | Pure drug substance. | Water: 48.4 mg/mL at 37°C [3]. DMSO: 100 mM (47.44 mg/mL) [4]. |

Stability-Indicating Analytical Methods

Two chromatographic methods have been validated for determining this compound in the presence of its degradation products [6]:

- TLC-Densitometry: Stationary phase: Silica gel GF254; Mobile phase: Methanol-ethyl acetate-33% ammonia (3:7:0.3, v/v/v); Detection: 290 nm.

- HPLC-UV: Column: RP-C18; Mobile phase: Phosphate buffer pH 3.3 - acetonitrile - triethylamine (53:47:0.03, v/v/v); Flow rate: 1.0 mL/min; Detection: 292 nm.

Key Considerations for Research and Development

- Polymorphism and Solvate Formation: Be aware that this compound can form solvates with acetic acid, which are unstable at ambient conditions and decompose upon heating, releasing acetic acid [5]. This can impact the solid-form selection and processing conditions.

- Narrow Therapeutic Index: Flecainide is considered a drug with a narrow therapeutic window [1]. This underscores the critical need for high purity, precise dosing in formulations, and rigorous control over degradation products to ensure patient safety.

- Vehicle Compatibility for Liquid Formulations: The stability of this compound in solution is highly dependent on the vehicle composition. The use of citrate buffers and methylparaben together should be avoided, as it leads to precipitation. Simple vehicles like 40% sucrose have proven effective for short-term stability [8].

References

- 1. Flecainide - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Improved process for the manufacture of flecainide [patents.google.com]

- 3. This compound - New Drug Approvals [newdrugapprovals.org]

- 4. This compound | Voltage-gated Sodium (NaV) Channels [tocris.com]

- 5. This compound Acetic Acid Solvates [sciencedirect.com]

- 6. isolation and identification of two of its impurities [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of this compound in an extemporaneously ... [pubmed.ncbi.nlm.nih.gov]

- 8. Critical Aspects in the Preparation of Extemporaneous ... [pmc.ncbi.nlm.nih.gov]

Application Note: RP-HPLC Method for Flecainide Acetate Quantification

This document provides a detailed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of flecainide acetate in bulk active pharmaceutical ingredient (API) and its immediate solid dosage form (tablets). The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines [1].

Analytical Principle

This method utilizes isocratic reverse-phase chromatography with a C18 column for the separation and a UV detector for the quantification of this compound. The method is stability-indicating, meaning it can accurately quantify the drug even in the presence of its degradation products, making it suitable for stability studies [1] [2].

Materials and Methods

2.1. Chemicals and Reagents

- API: this compound reference standard.

- Solvents: Acetonitrile and Methanol (HPLC grade).

- Water: Deionized water, purified using a Milli-Q system or equivalent.

- Buffer Salts: Ammonium di-hydrogen phosphate (Analytical Grade) [1]. Alternatively, potassium di-hydrogen phosphate or sodium acetate can be used, with pH adjustments as needed [2] [3].

2.2. Instrumentation and Equipment

- HPLC System: Shimadzu or equivalent, equipped with a binary or quaternary pump, a degasser, an auto-sampler or manual injection valve, and a Photo-Diode Array (PDA) detector or UV-Vis detector.

- Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) [1]. A phenyl reversed-phase column is also reported as an alternative [3].

- Supporting Equipment: pH meter, analytical balance, ultrasonic bath, and vacuum filtration setup.

2.3. Chromatographic Conditions The optimized conditions for the assay are summarized in the table below.

| Parameter | Optimized Condition |

|---|---|

| Mobile Phase | Buffer (0.01M Ammonium di-hydrogen phosphate, pH 3.0) : Acetonitrile (40:60, v/v) [1] |

| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 299 nm [1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | ~5-10 minutes (Retention time of Flecainide ~2.8 min) |

2.4. Preparation of Solutions

- Buffer Preparation: Dissolve 1.15 g of ammonium di-hydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.

- Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

- Working Standard Solutions: Dilute the stock solution appropriately with the mobile phase to obtain concentrations within the linearity range (e.g., 5-25 µg/mL) for calibration curve construction [1].

2.5. Sample Preparation (Tablets)

- Weigh and finely powder not less than 20 tablets.

- Transfer an accurately weighed portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

- Add about 15-20 mL of mobile phase, sonicate for 15-30 minutes to ensure complete dissolution of the drug.

- Dilute to volume with the mobile phase and mix well.

- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate [1].

Method Validation

The method was validated as per ICH guidelines for the following parameters [1].

3.1. System Suitability The method should meet typical system suitability criteria before analysis: a tailing factor of <2.0 and a theoretical plate count of >2000.

3.2. Validation Results Summary The results of the validation study are consolidated in the table below.

| Validation Parameter | Results | Methodology / Acceptance Criteria |

|---|---|---|

| Linearity Range | 5 - 25 µg/mL | Five concentration levels were used. |

| Correlation Coefficient (r²) | > 0.999 | Calculated from the calibration curve. |

| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise ratio ~3:1. |

| Accuracy (% Recovery) | 99.70 - 100.26% | Studied at 80%, 100%, and 120% of the target concentration. |

| Precision (Repeatability) | < 0.69% RSD | Six replicate injections of a 100% standard solution. |

| Intermediate Precision (Inter-day) | < 0.69% RSD | Analysis over three different days. |

| Specificity | No interference from excipients or degradation products | Confirmed by stress studies [2]. |

3.3. Experimental Protocols for Key Validation Parameters

- Forced Degradation (Specificity): To prove the stability-indicating nature, subject the drug product to stress conditions: acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 105°C), and photolytic (as per ICH) [2]. Analyze the samples and demonstrate that the peak of flecainide is pure, well-resolved, and free from co-eluting peaks from its degradation products.

- Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, pH of buffer ±0.1 units, and detection wavelength ±1 nm). The method is considered robust if the %RSD of the assay results under these varied conditions is not significantly affected (e.g., remains below 2.0%) [1].

The following workflow diagram summarizes the key stages of the method development and validation process:

Diagram 1: HPLC Method Development and Validation Workflow.

System Suitability and Assay Procedure

- Equilibration: Stabilize the HPLC system with the mobile phase flowing at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

- System Suitability Test: Inject six replicates of the standard solution (e.g., 10 µg/mL). The %RSD for the peak area of this compound should be NMT 2.0%. The tailing factor should be NMT 2.0 and the theoretical plates should be more than 2000.

- Sample Analysis: Separately inject the standard and sample solutions. Record the chromatograms and measure the peak areas.

- Calculation: Calculate the amount of this compound in the sample using the following formula:

- Assay (%) = (A_{sample} / A_{standard}) × (W_{standard} / W_{sample}) × (Dilution Factor) × P × 100

- Where: A = Peak Area, W = Weight, P = Potency of the reference standard (as is basis).

The relationship between the key steps in the analytical procedure and their outcomes is illustrated below:

Diagram 2: this compound Assay Procedure Flow.

Conclusion

The described RP-HPLC method is linear, precise, accurate, robust, and stability-indicating. It is fully validated and suitable for the routine quality control and quantitative analysis of this compound in bulk drug substances and commercial tablet formulations, ensuring product quality and efficacy throughout its shelf life [1].

References

pediatric flecainide dosing guidelines based on body surface area

Pediatric Flecainide Dosing Guidelines

The following table summarizes the standard BSA-based dosing recommendations for flecainide in pediatric patients, primarily for the treatment of supraventricular tachycardias [1] [2] [3].

| Patient Population | Initial Dose | Maintenance/Maximum Dose | Dosing Frequency | Notes |

|---|

| General Pediatric (≥1 mo) | 50-100 mg/m²/day [2] | Usual: 100-150 mg/m²/day Maximum: 200 mg/m²/day [1] [2] [3] | Divided every 8-12 hours [2] | Doses up to 200 mg/m²/day may be used if serum levels are subtherapeutic and arrhythmia is uncontrolled [1]. | | Neonates (<1 mo) | 25 mg/m²/dose [3] | Maximum: 200 mg/m²/day [3] | Every 12 hours [3] | Limited data available. Initial dose of 2 mg/kg/day has also been reported [1]. | | Case Report (Non-Cardiac) | 100 mg/m²/day [4] | Up to 250 mg/m²/day [4] | Divided every 8 hours [4] | For paramyotonia congenita; required careful cardiac monitoring. This exceeds standard cardiac maximums. |

Detailed Experimental & Clinical Protocols

For research and clinical trial design, the following detailed methodologies are critical.

Dose Initiation and Titration Protocol

- Dosing Schedule: The total daily dose is typically divided into two or three administrations per day [2]. For patients intolerant of a 12-hour interval, an 8-hour dosing schedule can be used [1] [2].

- Titration and Steady-State: Dosage may be increased in increments of no less than every 4 days, as it takes 3-5 days for flecainide to reach a new steady-state plasma concentration following a dosage change [1] [2].

- Dose Reduction: Once arrhythmia control is achieved, reducing the dose to the lowest effective level should be evaluated to minimize side effects [1].

Essential Safety Monitoring Protocol

Flecainide has a narrow therapeutic index and requires rigorous monitoring [5] [6].

- Cardiac Monitoring: Obtain a 12-lead ECG after 5 doses (at steady-state) following initiation or any dose change [2]. Key parameters to monitor include:

- Plasma Level Monitoring: Monitor trough plasma flecainide levels approximately 1 hour before the next dose [2].

- Inpatient Initiation: Consider hospitalization with continuous ECG monitoring for 48–72 hours after initiation, especially for patients under 1 year of age [6].

Critical Safety Considerations and Pharmacogenomics

- Proarrhythmic Effects: Flecainide carries a risk of proarrhythmic events, including life-threatening ventricular tachycardia, even at therapeutic doses [1] [6]. It is contraindicated in patients with structural heart disease or chronic atrial fibrillation [1] [7].

- Drug and Food Interactions:

- Dairy Products: Milk may inhibit the absorption of flecainide in infants. Doses should be administered apart from milk feeds, and a dose reduction may be necessary when milk is removed from the diet [6] [7].

- Drug Interactions: When co-administered with amiodarone, the flecainide dose should be reduced by approximately 50% [2]. Flecainide can also increase serum digoxin levels [3].

- Pharmacogenomic Considerations: Emerging research highlights the impact of ontogeny and genetic variation on flecainide's disposition and response in the developing child [5]. Flecainide is metabolized in part by cytochrome P450 2D6 (CYP2D6), and its pharmacodynamic effects are mediated through sodium channels (Nav1.5) and ryanodine receptors (RyR2) [5] [7]. Genetic polymorphisms in these pathways may influence efficacy and safety, representing a key area for further pediatric investigation [5].

Flecainide Pharmacodynamic Pathways

The diagram below illustrates flecainide's primary and secondary molecular mechanisms of action.

Summary and Research Implications

These application notes provide a framework for the use of flecainide in pediatric populations within research and development contexts. Key takeaways include:

- BSA is the preferred metric for calculating pediatric doses to account for metabolic mass and reduce variability [5] [8].

- Safety monitoring is non-negotiable due to the drug's narrow therapeutic index and potential for life-threatening proarrhythmias [1] [6].

- Significant knowledge gaps remain, particularly concerning the interplay between developmental ontogeny and genetic variation (pharmacogenomics) on flecainide's dose-exposure-response relationship [5]. Future prospective pediatric studies are essential to build a more precise dosing model.

References

- 1. + Max Flecainide , Adjustments - Drugs.com Dosage Guide Dose [drugs.com]

- 2. Tambocor (flecainide) dosing, indications, interactions, ... [reference.medscape.com]

- 3. flecainide – Neonatal Drug Dosing Guidelines [dir.iwk.nshealth.ca]

- 4. High- dose for symptomatic relief in paramyotonia... flecainide [jmedicalcasereports.biomedcentral.com]

- 5. Pediatric flecainide pharmacogenomics: a roadmap to ... [frontiersin.org]

- 6. Flecainide intoxication in pediatric patients with ... [pmc.ncbi.nlm.nih.gov]

- 7. DailyMed - FLECAINIDE ACETATE- this compound tablet tablet [dailymed.nlm.nih.gov]

- 8. Body Surface Area Calculator [calculator.net]

pill-in-the-pocket approach for paroxysmal atrial fibrillation

Mechanism of Action

The PIP strategy uses class IC antiarrhythmic drugs for the rapid conversion of AF to sinus rhythm. These drugs act primarily by blocking cardiac fast sodium channels [1].

- Primary Mechanism: Strong, use-dependent blockade of cardiac sodium channels, leading to a slowing of phase 0 depolarization in the cardiac action potential. This effect is more pronounced at faster heart rates [1].

- Electrophysiological Effect: The sodium channel blockade prolongs the refractoriness of the atrial myocardium, thereby disrupting the multiple re-entrant wavelets that sustain AF and facilitating conversion to sinus rhythm [1].

- Additional Activity: Propafenone also possesses weak beta-blocking properties, which may contribute to its clinical efficacy by providing mild rate-control effects [1].

The diagram below illustrates the cellular and tissue-level effects of these drugs.

Clinical Evidence and Efficacy Data

Clinical studies demonstrate that the PIP approach effectively terminates AF and reduces healthcare utilization, though it carries a risk of adverse events.

Table 1: Clinical Outcomes of the Pill-in-the-Pocket Strategy

| Study Design & Reference | Key Efficacy Findings | Key Safety Findings & Failure Reasons |

|---|

| Prospective Cohort (n=80) [2] | Initial in-hospital success: 30/43 patients (70%). Out-of-hospital use: 159 treatments over follow-up. Reduced ED visits: 2.6 vs. 0.4 visits/patient/year. Reduced cardioversion: 2.3 vs. 0.0 treatments/patient/year. | Initial failure: 13/43 patients (30%). Reasons: Drug inefficacy (6), hypotension (4), flutter with 1:1 conduction (2), syncopal pause (1). Out-of-hospital events: Presyncope (3), syncope requiring pacemaker (1), flutter (1). | | Retrospective Cohort (n=273) [3] | Overall success rate: Not quantified, but strategy was widely used. Electrical cardioversion required: In 11% of patients due to drug failure. | Significant adverse events: 7 patients (3%). Events included: Symptomatic bradycardia/hypotension (4), 1:1 atrial flutter (2), unexplained syncope (1). All serious events occurred with high doses (Flecainide 300 mg or Propafenone 600 mg). |

Survey data indicates that PIP is considered by clinicians for approximately 19-24% of their AF patients, with its use being highest (42%) in patients with paroxysmal AF and minimal or no structural heart disease [4].

Patient Selection Protocol

The success and safety of the PIP strategy are critically dependent on appropriate patient selection. The following workflow outlines the screening and initiation process.

Dosing and Administration Protocol

The following table provides the specific dosing regimens for the PIP approach. The first dose must be administered under medical supervision (e.g., in an emergency department or monitored unit) [2] [3].

Table 2: Pill-in-the-Pocket Dosing and Co-Administration Protocol

| Parameter | Specification | Notes |

|---|---|---|

| Eligible Drugs | Propafenone or Flecainide [5] [2] [1] | Class IC antiarrhythmics are the drugs of choice. |

| Typical Single Dose | Propafenone: 600 mg (immediate-release). Flecainide: 300 mg [2] [3]. | Doses studied in clinical trials. All significant adverse events in one study occurred with these high doses [3]. | | Prerequisite AV Nodal Blocker | A beta-blocker (e.g., metoprolol) or non-dihydropyridine calcium channel blocker (e.g., diltiazem) must be administered at least 30 minutes prior to the Class IC drug [2] [1]. | Critical safety step. Prevents rapid 1:1 AV conduction in the event of AF organizing to atrial flutter [1]. | | Anticoagulation Strategy | For episodes < 24/48 hours: OAC may not be required per standard guidelines. For unknown/longer duration or high stroke risk: Continuous OAC is recommended. A novel "PIP OAC" strategy (taking a DOAC only during AF episodes) is investigational [1] [6]. | The PIP OAC strategy is not yet standard of care. Decisions must be based on individual stroke risk (CHA₂DS₂-VASc score) and guideline recommendations [6]. | | Onset of Action | 4 to 6 hours [1]. | Patients presenting to the ED soon after a dose may still convert spontaneously. |

Safety Monitoring and Management Protocol

Vigilant monitoring and clear patient instructions are mandatory due to the risk of serious adverse events.

- In-Hospital First Dose: The first dose should be administered under continuous ECG and blood pressure monitoring for at least 4-6 hours, or until conversion, to assess efficacy and tolerability [3].

- Patient Action Plan: Provide patients with clear, written instructions on when to take the medication, when to seek emergency care (e.g., if symptoms worsen, no conversion after 6-8 hours, or signs of hypotension/proarrhythmia occur), and the importance of taking their AV nodal blocker first [2] [1].

- Long-Term Follow-up: Patients should be regularly re-evaluated. An increasing frequency of AF episodes requiring PIP treatment may indicate disease progression and the need for a transition to daily maintenance antiarrhythmic therapy or catheter ablation [1].

Discussion and Future Directions

The PIP strategy is a powerful tool for selected patients, offering rapid symptom relief, improved quality of life, and a reduction in emergency department visits and healthcare costs [5] [2]. However, its application is limited by a clinically relevant rate of adverse events, including significant hypotension, bradycardia, and proarrhythmia (e.g., 1:1 atrial flutter) [2] [3]. Survey data also reveals that it is sometimes inappropriately prescribed for persistent AF or in patients with structural heart disease, highlighting a need for better physician education [4].

Future research should explore whether lower doses of propafenone or flecainide can maintain efficacy while improving safety [3]. Furthermore, the concept of "PIP" is expanding to other areas, such as on-demand oral anticoagulation guided by continuous rhythm monitoring. While early data is promising, this approach is not yet standard practice and requires further validation [6].

References

- 1. A “Pill-in-the-Pocket” Approach to Paroxysmal Atrial ... [nuemblog.com]

- 2. Clinical effectiveness of a systematic "pill-in-the-pocket ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pill-in-the-Pocket Antiarrhythmic Drug for Atrial Fibrillation [acc.org]

- 4. Real-world utilization of the pill-in-the-pocket method for ... [pmc.ncbi.nlm.nih.gov]

- 5. The « pill - in - the - pocket » strategy: a fresh look at termination of... [klin-razbor.ru]

- 6. 'Pill-in-the-pocket' Oral Anticoagulation Guided by Daily ... [aerjournal.com]

Analytical Techniques for Flecainide Acetate Analysis: Advanced Methodologies for Biological and Pharmaceutical Matrices

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Flecainide acetate is a class Ic antiarrhythmic agent used for the suppression and treatment of various cardiac arrhythmias, including paroxysmal atrial fibrillation, paroxysmal supraventricular tachycardia, and ventricular tachycardia. As a sodium channel blocker, flecainide works by regulating sodium flow in the heart, resulting in prolongation of the cardiac action potential [1]. The chemical structure of this compound, identified as benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-mono-acetate, contributes to its pharmacological activity and analytical properties [1]. The molecular formula is C₁₇H₂₀F₆N₂O₃ with a molecular weight of 414.343 g/mol [1].

Flecainide exhibits a narrow therapeutic index with a well-established therapeutic range of 0.2 to 1.0 μg/mL (200-1000 ng/mL) in serum [2] [3]. Concentrations exceeding this range are associated with serious side effects, including proarrhythmic events, necessitating careful therapeutic drug monitoring (TDM) in clinical practice [2]. The narrow therapeutic window, combined with significant interpatient variability in pharmacokinetics, underscores the critical importance of accurate and reliable analytical methods for quantifying flecainide concentrations in biological samples.

The pharmacokinetic profile of flecainide further supports the need for therapeutic monitoring. After oral administration, flecainide absorption is prompt (average peak levels at 3-4 hours) and nearly complete (at least 90%), without consequential presystemic biotransformation [3]. The mean elimination half-life is approximately 13 hours after single doses and 16 hours after multiple dosages in healthy subjects, but extends to about 20 hours in patients with ventricular premature complexes [3]. Flecainide elimination occurs through both renal excretion of unchanged drug (mean 27%) and hepatic metabolism, with only two major and two or three minor metabolites identified in human urine [3]. These metabolites possess little or no antiarrhythmic activity and do not contribute meaningfully to flecainide's pharmacological effects.

Evolution of Analytical Techniques

The analysis of flecainide in biological matrices has evolved significantly over the past decades, driven by advances in analytical technology and increasing regulatory requirements. Initially, fluorescence polarization immunoassay (FPIA) was widely used for therapeutic drug monitoring of flecainide due to its high analytical throughput, low sample volume requirements, and minimal need for sample pretreatment [2]. This automated immunoassay system provided a practical solution for clinical laboratories performing routine monitoring. However, the production of FPIA reagents was discontinued due to calibration problems and lacking reproducibility for quality control samples, with the last reagent batch expiring in May 1999 [2]. This discontinuation forced laboratories to implement alternative chromatographic methods.

Before the widespread adoption of liquid chromatography-mass spectrometry (LC-MS), various chromatographic methods were developed for flecainide quantification. Gas chromatography (GC) with electron-capture detection was used for the quantitation of this compound in biological fluids, requiring a sequence of solvent extractions and derivatization steps to form pentafluorobenzamide derivatives [4]. This method offered sensitivity to 12.5 ng/mL in 1-mL samples of plasma, saliva, or urine, but the complex sample preparation limited its practical utility in high-volume clinical settings [4]. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection emerged as more practical alternatives, providing adequate sensitivity and selectivity with simpler sample preparation [5].

The need for stereoselective analysis prompted the development of chiral methods capable of separating and quantifying flecainide enantiomers. A stereospecific HPLC method for determining (R,S)-flecainide acetate in human plasma and urine was described, requiring derivatization with 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride to form diastereomeric derivatives separable on a C18 reversed-phase column [5]. Such methods revealed significant differences between (R)- and (S)-flecainide concentrations at steady state, highlighting the importance of enantioselective monitoring for complete pharmacokinetic characterization [5].

The contemporary landscape of flecainide analysis is dominated by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity, specificity, and throughput compared to earlier techniques. The transition to LC-MS/MS represents a paradigm shift in antiarrhythmic drug monitoring, enabling simultaneous quantification of multiple drugs and metabolites with minimal sample volume and simplified preparation [6].

Table 1: Evolution of Analytical Techniques for Flecainide Quantification

| Analytical Technique | Era of Use | Limit of Quantification | Key Advantages | Principal Limitations |

|---|---|---|---|---|

| GC with ECD | 1980s | 12.5 ng/mL | High sensitivity for its time | Complex derivatization; lengthy sample preparation |

| HPLC with UV/Fluorescence | 1980s-2000s | 50-100 ng/mL | Simpler sample preparation; adequate sensitivity | Limited specificity; longer run times |

| FPIA | 1980s-1990s | Not specified | High throughput; minimal sample preparation | Calibration issues; discontinued reagents |